9-Aminocamptotecina

Descripción general

Descripción

La aminocamptotecina es un derivado de la camptotecina, un alcaloide natural que se aísla del árbol chino Camptotheca acuminata. La camptotecina y sus derivados, incluida la aminocamptotecina, son conocidos por su potente actividad antitumoral. La aminocamptotecina ha sido investigada por su posible uso en el tratamiento del cáncer debido a su capacidad para inhibir la enzima topoisomerasa I, que es esencial para la replicación y transcripción del ADN .

Aplicaciones Científicas De Investigación

La aminocamptotecina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y modificación de los derivados de la camptotecina.

Biología: Investigada por sus efectos en los procesos celulares, incluida la replicación y transcripción del ADN.

Medicina: Explorada por su posible uso en el tratamiento del cáncer debido a su capacidad para inhibir la topoisomerasa I.

Industria: Utilizada en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

La aminocamptotecina ejerce sus efectos inhibiendo la enzima topoisomerasa I. Esta enzima es responsable de aliviar la tensión torsional del ADN superenrollado durante la replicación y transcripción. Al estabilizar el complejo formado entre la topoisomerasa I y el ADN, la aminocamptotecina evita la religación de las hebras de ADN, lo que lleva al daño del ADN y la apoptosis (muerte celular programada) en las células cancerosas . Este mecanismo hace que la aminocamptotecina sea un potente agente antitumoral.

Análisis Bioquímico

Biochemical Properties

9-AC targets the nuclear enzyme topoisomerase I . It stabilizes the covalent binding of topoisomerase I to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .

Cellular Effects

9-AC inhibits cell growth and DNA synthesis in a concentration- and time-dependent manner . It interferes with nascent DNA chain elongation, leading to significant cellular effects .

Molecular Mechanism

The molecular mechanism of 9-AC involves the stabilization of the covalent binding of topoisomerase I to its DNA substrates . This leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks .

Temporal Effects in Laboratory Settings

The effects of 9-AC change over time in laboratory settings . The systemic exposure required for antitumor effect is in excess of that achievable in patients .

Dosage Effects in Animal Models

The effects of 9-AC vary with different dosages in animal models . The bioavailability value was estimated as 0.31 after the first-pass elimination .

Metabolic Pathways

9-AC undergoes CYP3A-dependent hydroxylation, which is the main metabolic pathway for 9-AC in rat and human liver .

Transport and Distribution

The transport and distribution of 9-AC within cells and tissues are influenced, in part, by ATP-binding cassette (ABC) transporters .

Subcellular Localization

9-AC is localized in the nucleus due to its target, the nuclear enzyme topoisomerase I . The subcellular localization of 9-AC and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La aminocamptotecina se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la modificación de la camptotecina para introducir un grupo amino en la posición 9. Esto se puede lograr mediante una serie de reacciones químicas, incluida la nitración, reducción y aminación . Las condiciones de reacción generalmente implican el uso de ácidos y bases fuertes, así como condiciones específicas de temperatura y presión para garantizar que se obtenga el producto deseado.

Métodos de producción industrial

La producción industrial de aminocamptotecina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso a menudo incluye pasos como la cristalización, la filtración y la purificación para obtener el producto final. Las técnicas avanzadas, como la cromatografía líquida de alta resolución (HPLC), se utilizan para garantizar la calidad y la consistencia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

La aminocamptotecina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La aminocamptotecina se puede oxidar para formar diferentes derivados con actividad biológica alterada.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la aminocamptotecina, lo que puede mejorar su solubilidad y estabilidad.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes (p. ej., ácido sulfúrico), bases (p. ej., hidróxido de sodio) y agentes reductores (p. ej., gas hidrógeno). Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas y presiones controladas para garantizar resultados óptimos .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de aminocamptotecina con diferentes actividades biológicas. Estos derivados a menudo se prueban para su posible uso en el tratamiento del cáncer y otras aplicaciones médicas .

Comparación Con Compuestos Similares

La aminocamptotecina se compara con otros derivados de la camptotecina, como:

Topotecán: Un derivado soluble en agua que se utiliza en el tratamiento del cáncer de ovario y de células pequeñas de pulmón.

Irinotecán: Un profármaco que se convierte en su forma activa en el cuerpo y se utiliza en el tratamiento del cáncer colorrectal.

9-Nitrocamptotecina: Otro derivado con potente actividad antitumoral.

Singularidad

La aminocamptotecina es única debido a sus modificaciones específicas, que mejoran su solubilidad y estabilidad en comparación con otros derivados de la camptotecina. Estas propiedades la convierten en un candidato prometedor para un mayor desarrollo y uso clínico .

Propiedades

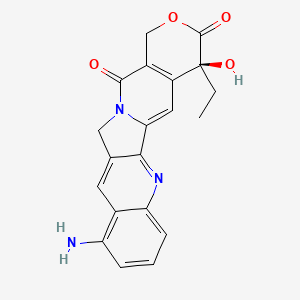

IUPAC Name |

(19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXVKZWTXQUGMW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873202 | |

| Record name | 9-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91421-43-1 | |

| Record name | 9-Aminocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-20(S)-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-aminocamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 91421-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINOCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB77ICE2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.